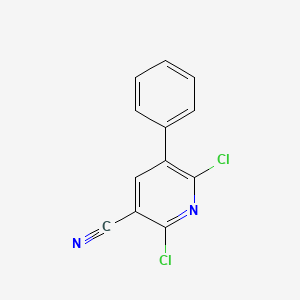

2,6-Dichloro-5-phenylnicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-5-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2/c13-11-9(7-15)6-10(12(14)16-11)8-4-2-1-3-5-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEKKVXWLMTDNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(C(=C2)C#N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Executive Summary: The Strategic Importance of a Halogenated Pyridine

An In-depth Technical Guide to 2,6-Dichloro-5-fluoronicotinonitrile for Advanced Chemical Synthesis

2,6-Dichloro-5-fluoronicotinonitrile is a highly functionalized pyridine derivative that has emerged as a critical building block in modern medicinal chemistry and materials science. Its strategic arrangement of two chlorine atoms, a fluorine atom, and a nitrile group on a pyridine core provides a versatile scaffold for complex molecular architecture. The electron-withdrawing nature of the substituents makes the pyridine ring susceptible to a variety of chemical transformations, particularly nucleophilic aromatic substitution.

This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of the compound's physicochemical properties, reactivity, synthesis, and applications. We will delve into the causality behind its synthetic utility, provide field-proven protocols, and contextualize its role as a key intermediate in the synthesis of important pharmaceuticals, most notably broad-spectrum fluoroquinolone antibiotics.[1]

Core Physicochemical & Molecular Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The identity and physical characteristics of 2,6-Dichloro-5-fluoronicotinonitrile are summarized below.

Molecular Identity

The compound's structure is defined by a pyridine ring substituted at the 2, 3, 5, and 6 positions.

Caption: Molecular Structure of 2,6-Dichloro-5-fluoronicotinonitrile.

Physicochemical Data Summary

The key quantitative properties of 2,6-Dichloro-5-fluoronicotinonitrile are presented in the table below for easy reference. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 82671-02-1 | [2],[3],[4], |

| Molecular Formula | C₆HCl₂FN₂ | [2],[4] |

| Molecular Weight | 190.99 g/mol | [2],[4], |

| Appearance | White to light yellow crystalline powder | [2],[1] |

| Melting Point | 89-91 °C (lit.) | [2],,[1] |

| SMILES | N#CC1=C(Cl)N=C(Cl)C(F)=C1 | [2],[4] |

| InChI Key | DEDKKOOGYIMMBC-UHFFFAOYSA-N | |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | [4] |

| LogP | 2.39918 | [4] |

Expert Insight: The LogP value of ~2.4 suggests moderate lipophilicity.[4] This is a crucial parameter in drug development, as it influences the compound's solubility, membrane permeability, and overall pharmacokinetic profile. For a synthetic intermediate, this value informs the choice of solvents for reaction and extraction.

Chemical Reactivity and Synthetic Utility

The synthetic power of 2,6-Dichloro-5-fluoronicotinonitrile lies in the differential reactivity of its substituents. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the three halogen atoms, which activates the chlorine atoms at the C2 and C6 positions for nucleophilic aromatic substitution (SNAr).

The chlorine atoms are excellent leaving groups, allowing for sequential and selective displacement by a wide range of nucleophiles, such as amines, alcohols, and thiols. This reactivity is the cornerstone of its use as a molecular scaffold. For instance, in the synthesis of fluoroquinolone antibiotics, a primary amine (often from a piperazine derivative) will displace one of the chlorides, followed by a cyclization reaction to form the characteristic fused ring system.[1]

The nitrile group is also a valuable synthetic handle. It can be hydrolyzed under acidic conditions to form the corresponding amide or carboxylic acid.[5][6] This transformation is useful for introducing new functional groups or for modulating the electronic properties of the final molecule.

Caption: Key reaction pathways for 2,6-Dichloro-5-fluoronicotinonitrile.

Verified Synthesis Protocol

The reliable synthesis of high-purity starting materials is paramount for reproducible research. One established method for preparing 2,6-Dichloro-5-fluoronicotinonitrile involves the chlorination of a dihydroxy precursor using phosphorus oxychloride and phosphorus pentachloride.[7][8][9]

Causality of Reagent Choice:

-

Phosphorus oxychloride (POCl₃): This is a powerful and cost-effective dehydrating and chlorinating agent, ideal for converting the tautomeric keto-enol forms of the dihydroxypyridine precursor into the desired dichlorinated product.

-

Phosphorus pentachloride (PCl₅): Used in conjunction with POCl₃, PCl₅ acts as a more aggressive chlorinating agent, ensuring the complete conversion of any remaining hydroxyl groups and driving the reaction to completion.[9]

-

1,2-Dichloroethane (DCE): Serves as a suitable solvent for the extraction of the product from the aqueous quench.[9]

Step-by-Step Laboratory Procedure

The following protocol is adapted from established literature for the synthesis of 2,6-Dichloro-5-fluoronicotinonitrile.[9]

Caption: Workflow for the synthesis of 2,6-dichloro-5-fluoronicotinonitrile.

-

Reactor Charging: Charge a suitable reaction vessel with phosphorus oxychloride (POCl₃, ~4 parts by volume relative to precursor mass). Cool the vessel to 5-10°C using an ice bath.[9]

-

Precursor Addition: Add dry 2,6-Dihydroxy-5-fluoro-3-cyanopyridine (~1 part by mass) in portions, ensuring the internal temperature does not exceed 30°C.[9]

-

Initial Heating: Once the addition is complete, heat the mixture to 80-85°C and hold for 60 minutes.[9]

-

Second Chlorination: Cool the mixture to room temperature. Add phosphorus pentachloride (PCl₅, ~4.4 parts by mass) in portions.[9]

-

Reaction Drive: After the PCl₅ addition is complete, heat the mixture to 100-104°C. Monitor the reaction progress (e.g., by HPLC or TLC). The reaction typically requires about 30 hours.[9]

-

Solvent Removal: After completion, cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.[9]

-

Quenching and Extraction: Add 1,2-dichloroethane (DCE, ~4 parts by volume) to the residue and cool to 5-10°C. Slowly and carefully add distilled water (~10 parts by volume), maintaining the temperature below 40°C. Stir the biphasic mixture at room temperature for one hour. Separate the organic (DCE) layer and extract the aqueous layer with additional DCE.[9]

-

Product Isolation: Combine all organic extracts. The solvent can be removed by vacuum distillation to yield the crude 2,6-dichloro-5-fluoronicotinonitrile, which can be used directly or purified further by recrystallization.[9]

Applications in Medicinal Chemistry: A Gateway to Fluoroquinolones

The primary application driving the demand for this compound is its role as a key intermediate in the synthesis of fluoroquinolone antibiotics.[1] These are broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The fluorine atom at the C5 position of the pyridine ring (which becomes the C6 position in the quinolone scaffold) is known to significantly enhance the potency and antibacterial spectrum of these drugs.[10]

2,6-Dichloro-5-fluoronicotinonitrile serves as the foundational A-ring precursor for many advanced antibiotics, including Gemifloxacin, Enoxacin, and Trovafloxacin.[1] Its precisely arranged functional groups allow for the efficient and convergent assembly of the complex polycyclic core structure of these life-saving medicines. The versatility of this intermediate empowers medicinal chemists to create diverse libraries of fluoroquinolone derivatives in the search for new agents with improved efficacy and reduced side effects.[1]

Safety, Handling, and Storage

As a reactive chemical intermediate, 2,6-Dichloro-5-fluoronicotinonitrile requires careful handling to ensure personnel safety.

-

Hazards: The compound is irritating to the eyes, respiratory system, and skin.[2] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[11]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2][11][12]

-

First Aid:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[2][11]

-

In case of skin contact: Drench the affected skin with running water and remove contaminated clothing.[11]

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11][12]

-

If swallowed: Do not induce vomiting. Wash out the mouth with water and seek immediate medical advice.[11]

-

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[12][13] Some suppliers recommend storing under an inert atmosphere like argon.[13]

Conclusion

2,6-Dichloro-5-fluoronicotinonitrile is more than just a chemical compound; it is a strategic tool for innovation. Its well-defined physicochemical properties and predictable, versatile reactivity make it an invaluable asset for researchers in synthetic and medicinal chemistry. From its role as a fundamental building block for potent antibiotics to its potential in creating novel materials, this halogenated pyridine derivative will continue to be a compound of significant interest, enabling the development of next-generation chemical entities.

References

- 1. ossila.com [ossila.com]

- 2. 2,6-Dichloro-5-fluoronicotinonitrile | CAS 82671-02-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 2,6-dichloro-5-fluoronicotinonitrile - CAS:82671-02-1 - 艾琪康医药科技(上海)有限公司 [aqbiopharma.com.cn]

- 4. chemscene.com [chemscene.com]

- 5. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]

- 6. Buy 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 [smolecule.com]

- 7. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]

- 8. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]

- 9. 2,6-Dichloro-5-fluoronicotinamide CAS#: 113237-20-0 [m.chemicalbook.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. 82671-02-1|2,6-Dichloro-5-fluoronicotinonitrile|BLD Pharm [bldpharm.com]

The Synthesis of 2,6-Dichloro-5-fluoronicotinonitrile: A Comprehensive Technical Guide for Chemical Researchers

An In-Depth Exploration of Synthetic Strategies, Mechanistic Insights, and Practical Considerations for a Key Pharmaceutical Intermediate

Abstract

2,6-Dichloro-5-fluoronicotinonitrile is a pivotal building block in the synthesis of numerous pharmaceutical and agrochemical compounds, most notably as a precursor to fluoroquinolone antibiotics. This technical guide provides a comprehensive overview of the synthetic routes to this important intermediate, with a primary focus on the chlorination of 2,6-dihydroxy-5-fluoronicotinonitrile. We will delve into the mechanistic underpinnings of this transformation, explore the critical role of reagents and catalysts, and provide a detailed, field-proven experimental protocol. Furthermore, this guide will address key safety considerations and data-driven insights to empower researchers and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Importance of a Fluorinated Nicotinonitrile

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for modulating metabolic stability, binding affinity, and pharmacokinetic properties. 2,6-Dichloro-5-fluoronicotinonitrile, with its trifunctionalized pyridine core, represents a versatile scaffold for the construction of complex heterocyclic systems. Its primary application lies in the synthesis of potent antibacterial agents, where the dichloro-fluoro-nitrile arrangement allows for sequential and regioselective nucleophilic substitutions to build the characteristic quinolone and naphthyridine frameworks.[1] A thorough understanding of its synthesis is therefore paramount for the efficient and scalable production of these life-saving therapeutics.

Synthetic Pathways: A Comparative Analysis

Several synthetic routes to 2,6-Dichloro-5-fluoronicotinonitrile have been reported, primarily in patent literature. The most prevalent and industrially viable approach commences with the chlorination of 2,6-dihydroxy-5-fluoronicotinonitrile. An alternative, though less common, route starts from 2,6-dichloro-5-fluoro-3-trichloromethylpyridine.

Chlorination of 2,6-dihydroxy-5-fluoronicotinonitrile: The Principal Route

The conversion of the electron-rich 2,6-dihydroxypyridine system to the corresponding dichloro derivative is the most widely adopted synthetic strategy. This transformation is typically achieved using strong chlorinating agents, with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) being the reagents of choice.[2]

The overall transformation can be represented as follows:

Figure 1: General scheme for the synthesis of 2,6-Dichloro-5-fluoronicotinonitrile.

While patent literature often omits detailed mechanistic discussions, the chlorination of hydroxypyridines with phosphorus oxychloride, particularly in the presence of a catalyst like dimethylformamide (DMF), is widely understood to proceed through a mechanism analogous to the Vilsmeier-Haack reaction.[3][4][5][6][7][8][9]

The key steps are proposed as follows:

-

Activation of the Hydroxyl Groups: The tautomeric pyridone form of the starting material reacts with the chlorinating agent (e.g., POCl₃) to form a phosphate ester intermediate. This transformation converts the poor leaving hydroxyl group into a much better leaving group.

-

Nucleophilic Attack by Chloride: A chloride ion, either from the chlorinating reagent itself or from an additive, then acts as a nucleophile, attacking the carbon atom bearing the activated oxygen group.

-

Elimination and Aromatization: Subsequent elimination of the phosphate group and rearomatization of the pyridine ring yields the desired chlorinated product.

The use of a basic catalyst, such as pyridine or triethylamine, can significantly enhance the reaction rate and yield.[2] These bases are believed to facilitate the initial activation step by deprotonating the hydroxyl groups, thereby increasing their nucleophilicity towards the phosphorus center of the chlorinating agent.

Figure 2: Simplified proposed mechanism for the chlorination reaction.

Alternative Synthetic Routes

An alternative synthesis involves the reaction of 2,6-dichloro-5-fluoro-3-trichloromethylpyridine with ammonium chloride and copper oxide at high temperatures.[2] However, this method is often less favored for industrial applications due to the harsh reaction conditions and the generation of significant amounts of solid waste and corrosive byproducts.[2]

Experimental Protocol: A Field-Proven Methodology

The following protocol is a synthesized and optimized procedure based on established patent literature, designed for robustness and high yield.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| 2,6-Dihydroxy-5-fluoronicotinonitrile | 1072-73-7 | 154.10 | Off-white to pale yellow solid |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | Colorless to yellowish fuming liquid, corrosive |

| Phosphorus Pentachloride (PCl₅) | 10026-13-8 | 208.24 | White to pale yellow crystalline solid, moisture-sensitive |

| Triethylamine | 121-44-8 | 101.19 | Colorless liquid, strong fishy odor, corrosive |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | Colorless volatile liquid, suspected carcinogen |

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, charge phosphorus oxychloride (5-10 equivalents relative to the starting material). Begin stirring and maintain a nitrogen atmosphere.

-

Addition of Reagents: Slowly add phosphorus pentachloride (2-3 equivalents) to the stirred phosphorus oxychloride. A slight exotherm may be observed. Subsequently, add 2,6-dihydroxy-5-fluoronicotinonitrile (1 equivalent) portion-wise to the reaction mixture.

-

Catalyst Addition: Add a catalytic amount of triethylamine (0.1-0.2 equivalents) to the suspension.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 105-115 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood. The product will precipitate as a solid.

-

Purification: Filter the crude product and wash it thoroughly with cold water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield 2,6-dichloro-5-fluoronicotinonitrile as a crystalline solid. A yield of 85-95% with a purity of >98% can be expected with this optimized protocol.[2]

Safety Considerations: Handling Hazardous Reagents

The synthesis of 2,6-dichloro-5-fluoronicotinonitrile involves the use of highly corrosive and toxic reagents. Strict adherence to safety protocols is mandatory.

-

Phosphorus Oxychloride (POCl₃): This substance is highly corrosive and reacts violently with water, releasing toxic fumes. It can cause severe burns to the skin, eyes, and respiratory tract. All manipulations should be carried out in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn.

-

Phosphorus Pentachloride (PCl₅): PCl₅ is a moisture-sensitive solid that also reacts violently with water to produce hydrochloric acid and phosphoric acid. It is corrosive and can cause severe irritation and burns upon contact.

-

Triethylamine: This amine is flammable and corrosive. It has a pungent odor and can cause respiratory irritation.

Conclusion and Future Outlook

The synthesis of 2,6-dichloro-5-fluoronicotinonitrile via the chlorination of its dihydroxy precursor remains the most efficient and scalable route for its production. A thorough understanding of the reaction mechanism, optimization of reaction conditions, and stringent adherence to safety protocols are crucial for the successful and safe execution of this synthesis. As the demand for novel fluoroquinolone antibiotics and other fluorinated specialty chemicals continues to grow, further research into more environmentally benign and cost-effective synthetic methodologies will be of significant interest to the chemical and pharmaceutical industries.

References

- 1. ossila.com [ossila.com]

- 2. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]

- 3. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Vilsmeier haack rxn | PPTX [slideshare.net]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Structural Elucidation of 2,6-Dichloro-5-fluoronicotinonitrile

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation of 2,6-dichloro-5-fluoronicotinonitrile (CAS No. 82671-02-1), a key fluorinated heterocyclic building block in chemical synthesis. This document moves beyond a simple recitation of analytical techniques, offering a logically structured narrative that integrates multi-technique spectroscopic analysis with field-proven insights. We will explore the causality behind experimental choices, establish self-validating protocols to ensure data integrity, and provide a definitive pathway to unambiguous structural confirmation. The methodologies detailed herein are designed to be robust, reproducible, and directly applicable to the challenges presented by halogenated aromatic compounds in a research and development setting.

Introduction: The Analytical Challenge

2,6-Dichloro-5-fluoronicotinonitrile is a substituted pyridine derivative with the molecular formula C₆HCl₂FN₂ and a molecular weight of 190.99 g/mol .[1] Its structure, featuring a combination of chloro, fluoro, and nitrile functionalities on a pyridine ring, presents a unique analytical puzzle. The primary objective of any structural elucidation workflow is not merely to confirm the expected structure but to rigorously exclude all other possibilities, including constitutional isomers and process-related impurities. A robust analytical package is therefore essential, providing orthogonal data points that collectively build an undeniable case for the correct molecular architecture.

This guide will systematically detail a multi-pronged approach, beginning with foundational spectroscopic techniques (FTIR, Mass Spectrometry) for functional group identification and molecular weight confirmation, followed by an in-depth exploration of multinuclear NMR spectroscopy for precise connectivity mapping. Finally, we will discuss the role of X-ray crystallography as the ultimate arbiter of three-dimensional structure. Throughout, we will emphasize the "why" behind each step, ensuring the practitioner can adapt and troubleshoot the workflow for analogous compounds.

Foundational Analysis: Initial Characterization

Before delving into complex NMR experiments, a foundational analysis is critical to confirm the gross molecular features. This initial phase serves as a rapid screen for sample identity and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying key functional groups. For 2,6-dichloro-5-fluoronicotinonitrile, the most diagnostic feature is the nitrile (-C≡N) stretching vibration.

Expected Absorptions:

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & Notes |

| Nitrile (C≡N) | Stretch | 2240 - 2220 | Strong, Sharp | The nitrile group exhibits a characteristic and intense absorption in this region.[2] Conjugation with the aromatic pyridine ring slightly lowers the frequency compared to saturated nitriles.[2] Its presence is a primary indicator of the correct compound class. |

| Aromatic C=C/C=N | Ring Stretch | 1600 - 1450 | Medium to Weak | These absorptions confirm the presence of the pyridine ring. Multiple bands are expected due to the complex vibrations of the substituted ring system. |

| C-Cl Stretch | Stretch | 850 - 550 | Medium to Strong | The presence of carbon-chlorine bonds will result in absorptions in the fingerprint region. |

| C-F Stretch | Stretch | 1400 - 1000 | Strong | Carbon-fluorine bonds give rise to strong absorptions, often overlapping with other signals in the fingerprint region. |

| Aromatic C-H | Stretch | ~3100 - 3000 | Weak | A weak absorption is expected for the single aromatic C-H bond.[3] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly calibrated. Collect a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid 2,6-dichloro-5-fluoronicotinonitrile sample directly onto the ATR crystal. Ensure complete contact using the pressure arm.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

Data Processing: Perform a baseline correction and label the key peaks. The primary focus should be the confirmation of the sharp nitrile peak around 2230 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Halogen Isotope Pattern Verification

Mass spectrometry provides the elemental composition and molecular weight, which are critical pieces of evidence. For halogenated compounds, the isotopic distribution of chlorine is a powerful diagnostic tool.

Expected Molecular Ion Cluster (M⁺):

Natural chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will therefore exhibit a characteristic isotopic pattern.

| Ion | Calculated m/z | Relative Abundance |

| [C₆H³⁵Cl₂FN₂]⁺ | 190.96 | 100% (M⁺) |

| [C₆H³⁵Cl³⁷ClFN₂]⁺ | 192.96 | ~65% (M+2) |

| [C₆H³⁷Cl₂FN₂]⁺ | 194.96 | ~10% (M+4) |

The observation of this M, M+2, and M+4 pattern in an approximate 100:65:10 ratio is strong evidence for the presence of two chlorine atoms in the molecule.

Experimental Protocol: GC-MS with Electron Ionization (EI)

Gas chromatography is well-suited for the analysis of volatile compounds like substituted pyridines.[4][5]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Injector: 250 °C, Split mode.

-

Column: A standard non-polar column (e.g., DB-5ms or equivalent) is suitable.

-

Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

-

-

MS Detection (EI):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan from m/z 40 to 300.

-

-

Data Analysis:

-

Examine the mass spectrum of the GC peak corresponding to the compound.

-

Verify the molecular ion cluster (m/z 191, 193, 195) and its isotopic abundance pattern.

-

Analyze the fragmentation pattern. Expected fragments may include the loss of Cl (M-35), HCN (M-27), or combinations thereof.

-

The Core of Elucidation: Multinuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 2,6-dichloro-5-fluoronicotinonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for an unambiguous assignment.

The structure has only one proton, so its multiplicity will be determined by couplings to the fluorine and the nitrogen on the ring. The key to solving this structure lies in observing and interpreting the various heteronuclear coupling constants (J-couplings), particularly those involving the ¹⁹F nucleus.

Logical Workflow for NMR Analysis

The following diagram illustrates a logical workflow for the comprehensive NMR analysis of 2,6-dichloro-5-fluoronicotinonitrile.

Computational Prediction of NMR Spectra

Before acquiring experimental data, it is highly advantageous to predict the NMR spectra using computational methods like Density Functional Theory (DFT).[6][7] This provides a theoretical framework to guide the interpretation of the experimental results. Various DFT functionals and basis sets can provide accurate predictions for ¹H, ¹³C, and ¹⁹F chemical shifts and coupling constants.[6][7][8][9]

Predicted NMR Data (Calculated using DFT, e.g., B3LYP/6-311++G ):**

Note: These are predicted values and may differ slightly from experimental results. They serve as a guide for assignment.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Coupling Constants (Hz) |

| ¹H (H4) | ~8.0 - 8.5 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 4-6 Hz, ⁴J(H-N) ≈ 1-2 Hz |

| ¹⁹F (F5) | ~ -110 to -130 | Doublet (d) | ⁴J(F-H) ≈ 4-6 Hz |

| ¹³C (C2) | ~150 - 155 | Doublet (d) | ²J(C-F) ≈ 15-20 Hz |

| ¹³C (C3) | ~110 - 115 | Doublet (d) | ³J(C-F) ≈ 3-5 Hz |

| ¹³C (C4) | ~115 - 120 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |

| ¹³C (C5) | ~155 - 160 | Doublet (d) | ¹J(C-F) ≈ 240-260 Hz |

| ¹³C (C6) | ~145 - 150 | Doublet (d) | ³J(C-F) ≈ 10-15 Hz |

| ¹³C (CN) | ~115 - 120 | Singlet (s) | - |

¹H NMR Spectroscopy

The ¹H NMR spectrum will be the simplest but provides a crucial starting point.

-

Expected Spectrum: A single signal is expected for the proton at the C4 position.

-

Chemical Shift: Due to the electron-withdrawing nature of the adjacent nitrile and halogen substituents, this proton will be significantly deshielded, appearing far downfield (~8.0-8.5 ppm).

-

Multiplicity: The proton at C4 is four bonds away from the fluorine at C5. This will result in a ⁴J(H-F) coupling, splitting the proton signal into a doublet.[10] A smaller coupling to the pyridine nitrogen may further split the signal into a doublet of doublets.

¹⁹F NMR Spectroscopy

¹⁹F NMR is exceptionally sensitive and provides a clean window for observing the fluorine environment.[11]

-

Expected Spectrum: A single resonance is expected.

-

Chemical Shift: The chemical shift for a fluorine on an aromatic ring is typically in the range of -110 to -130 ppm (relative to CFCl₃).[12]

-

Multiplicity: The ¹⁹F nucleus will be coupled to the proton at C4, resulting in a doublet with a coupling constant (⁴J(F-H)) that matches the splitting observed in the ¹H spectrum.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is the most information-rich for confirming the carbon skeleton and the substitution pattern. The key diagnostic feature will be the C-F coupling constants.[13][14][15]

-

Expected Spectrum: Six distinct signals are expected for the six carbon atoms in the pyridine ring and the nitrile group.

-

Key C-F Couplings:

-

¹J(C5-F): A very large coupling constant (240-260 Hz) is expected for the carbon directly attached to the fluorine. This is the most definitive assignment.

-

²J(C4-F) and ²J(C6-F): Two-bond couplings will be observed for the carbons adjacent to the C-F bond, with expected values in the range of 15-25 Hz.

-

³J(C2-F) and ³J(C3-F): Three-bond couplings will be smaller, typically in the range of 3-15 Hz.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure adequate spectral width to cover the downfield aromatic region.

-

¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum. This will clearly show the F-H coupling.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio, especially for the carbons exhibiting large C-F splitting.

-

2D NMR (Optional):

-

HSQC: An ¹H-¹³C HSQC experiment will show a direct correlation between the proton at ~8.0-8.5 ppm and its attached carbon (C4), confirming its chemical shift in the ¹³C spectrum.

-

HMBC: An ¹H-¹³C HMBC experiment will reveal long-range correlations from the H4 proton to C2, C3, C5, and the nitrile carbon, providing definitive proof of the overall connectivity.

-

Definitive Confirmation: Single-Crystal X-ray Crystallography

While the combination of MS and multinuclear NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[14][16] It provides a three-dimensional map of the electron density in the molecule, revealing precise bond lengths, bond angles, and the relative arrangement of all atoms.[17]

Workflow for X-ray Crystallography:

Experimental Protocol: Crystallization

The primary challenge in X-ray crystallography is obtaining a single, high-quality crystal.[18]

-

Purification: The starting material must be of high purity (>99%), as impurities can inhibit crystallization. Recrystallization or column chromatography may be necessary.

-

Solvent Screening: Screen a variety of solvents and solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene) for suitable solubility. The ideal system is one in which the compound is sparingly soluble at room temperature and more soluble when heated.

-

Crystal Growth Methods:

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a vial. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a poor solvent (in which the compound is insoluble) that is miscible with the good solvent. The vapor of the poor solvent will slowly diffuse into the concentrated solution, reducing the compound's solubility and promoting crystal growth.

-

Once a suitable crystal is obtained (typically > 50 µm in all dimensions), it can be mounted on a diffractometer for data collection and structure solution.[14]

Trustworthiness: A Self-Validating System

A key aspect of robust analytical science is the creation of a self-validating system where data from one technique corroborates another, and potential issues are anticipated.

-

Anticipating Impurities: Synthesis of 2,6-dichloro-5-fluoronicotinonitrile may involve harsh chlorinating agents like phosphorus oxychloride and phosphorus pentachloride.[19][20] A potential byproduct is the over-chlorinated species, 2,4,6-trichloro-5-fluoronicotinonitrile.[20]

-

Detection: GC-MS is the ideal tool to screen for this impurity. It would appear as a separate peak with a distinct molecular ion cluster (M⁺ at m/z 225 for three chlorines).

-

-

Cross-Validation of Data:

-

The molecular weight from MS must match the molecular formula confirmed by NMR.

-

The number of signals in the ¹³C NMR must match the number of non-equivalent carbons in the proposed structure.

-

The H-F coupling constant observed in the ¹H spectrum must be identical to the F-H coupling in the ¹⁹F spectrum.

-

The presence of functional groups identified by FTIR (e.g., -C≡N) must be consistent with the chemical shifts observed in the ¹³C NMR (e.g., a signal around 115-120 ppm).

-

By systematically cross-referencing data and actively searching for predicted impurities, the confidence in the final structural assignment is significantly enhanced, embodying a truly trustworthy and scientific approach.

Conclusion

References

- 1. 2,6-Dichloro-5-fluoronicotinonitrile | CAS 82671-02-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 10. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Item - NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA - Loughborough University - Figshare [repository.lboro.ac.uk]

- 14. acdlabs.com [acdlabs.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]

- 19. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 20. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dichloro-5-fluoronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 2,6-dichloro-5-fluoronicotinonitrile, a key fluorinated heterocyclic building block in organic synthesis. With the CAS Number 82671-02-1, this compound is of significant interest in medicinal chemistry and materials science.[1][2] A thorough understanding of its spectroscopic signature is paramount for its effective utilization in research and development. This document offers a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented with the causal insights behind experimental observations and methodologies.

Molecular Structure and Key Physicochemical Properties

2,6-Dichloro-5-fluoronicotinonitrile possesses a pyridine ring substituted with two chlorine atoms, a fluorine atom, and a nitrile group. This unique combination of electron-withdrawing groups significantly influences its chemical reactivity and spectroscopic characteristics.

Table 1: Physicochemical Properties of 2,6-Dichloro-5-fluoronicotinonitrile

| Property | Value | Source(s) |

| CAS Number | 82671-02-1 | [3][4] |

| Molecular Formula | C₆HCl₂FN₂ | [1][5] |

| Molecular Weight | 190.99 g/mol | [1][5] |

| Melting Point | 89-91 °C | [5] |

| Appearance | Light yellow crystalline powder | [5] |

| SMILES | N#CC1=C(Cl)N=C(Cl)C(F)=C1 | [3][4] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; N1 [label="N", pos="0,-1.5!"]; C4 [label="C", pos="-0.75,0.75!"]; C5 [label="C", pos="0.75,0.75!"]; Cl1 [label="Cl", pos="-2.6, -1.5!"]; Cl2 [label="Cl", pos="2.6, -1.5!"]; F1 [label="F", pos="0, 3!"]; C6 [label="C", pos="-1.5, 2.25!"]; N2 [label="N", pos="-2.25, 3!"];

C1 -- C5; C5 -- C3; C3 -- N1; N1 -- C2; C2 -- C4; C4 -- C1; C2 -- Cl1; C3 -- Cl2; C1 -- F1; C4 -- C6; C6 -- N2 [style=solid]; C6 -- N2 [style=solid]; C6 -- N2 [style=solid];

// Manually add double bonds edge [style=bold]; C1 -- C5; C3 -- N1; C2 -- C4;

// Add labels for atoms in the ring C1 [label="C-5"]; C2 [label="C-6"]; C3 [label="C-2"]; N1 [label="N-1"]; C4 [label="C-4"]; C5 [label="C-3"];

}

Figure 1: 2D structure of 2,6-Dichloro-5-fluoronicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Due to the absence of protons directly attached to the aromatic ring, ¹H NMR provides limited but important information, primarily confirming the absence of ring protons. In contrast, ¹³C and ¹⁹F NMR are highly informative.

Predicted ¹H NMR Data

The ¹H NMR spectrum of a pure sample of 2,6-dichloro-5-fluoronicotinonitrile is expected to show no signals in the aromatic region (typically 6.0-9.0 ppm), confirming the fully substituted nature of the pyridine ring. Any observed signals would likely be due to impurities or residual solvent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal six distinct carbon signals. The chemical shifts are influenced by the electronegativity of the attached halogen and nitrile groups.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2, C6 | ~150-155 | Attached to nitrogen and chlorine, resulting in a significant downfield shift. |

| C3 | ~110-115 | Attached to the cyano group, which is strongly deshielding. |

| C4 | ~120-125 | Influenced by the adjacent fluorine and chlorine atoms. |

| C5 | ~155-160 (doublet) | Directly bonded to fluorine, leading to a large downfield shift and a characteristic C-F coupling. |

| CN | ~115-120 | Typical chemical shift for a nitrile carbon. |

Causality behind Experimental Choices: The choice of a deuterated solvent with minimal overlapping signals, such as CDCl₃ or DMSO-d₆, is critical for unambiguous spectral interpretation. A proton-decoupled ¹³C NMR experiment is standard to simplify the spectrum to single lines for each carbon.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-5 position. The chemical shift will be influenced by the electronic environment of the pyridine ring.

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C5-F | -110 to -140 | The chemical shift is in the typical range for an aryl fluoride and is influenced by the adjacent chloro and cyano substituents. |

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for 2,6-dichloro-5-fluoronicotinonitrile is as follows:

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-pulse ¹H spectrum to confirm the absence of aromatic protons and to identify any impurities.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A common fluorine standard, such as CFCl₃, should be used as an external or internal reference.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Figure 2: Standard workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer structural insights.

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z | Rationale |

| [M]⁺ | 189.95 | Molecular ion peak. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (³⁵Cl and ³⁷Cl), with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks. |

| [M-Cl]⁺ | 154.96 | Loss of a chlorine atom. |

| [M-CN]⁺ | 163.96 | Loss of the nitrile group. |

Causality behind Experimental Choices: Electron ionization (EI) is a common technique for this type of molecule, as it typically produces a clear molecular ion and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition by providing a highly accurate mass measurement.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,6-dichloro-5-fluoronicotinonitrile will show characteristic absorption bands for the nitrile group and the aromatic ring.

Table 5: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2230 | C≡N stretch | Nitrile |

| ~1600-1400 | C=C and C=N stretches | Aromatic pyridine ring |

| ~1100-1000 | C-F stretch | Aryl-Fluorine |

| ~800-700 | C-Cl stretch | Aryl-Chlorine |

Experimental Protocol: FTIR Data Acquisition (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of 2,6-dichloro-5-fluoronicotinonitrile with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder should be recorded first.

Figure 3: Workflow for FTIR analysis using the KBr pellet method.

Conclusion

The spectroscopic data presented in this guide provides a robust framework for the identification and characterization of 2,6-dichloro-5-fluoronicotinonitrile. The combination of NMR, MS, and IR spectroscopy allows for an unambiguous confirmation of its structure. For researchers in drug discovery and materials science, this detailed spectroscopic analysis is a critical tool for ensuring the quality and identity of this important synthetic intermediate, thereby supporting the integrity and reproducibility of their scientific endeavors.

References

- 1. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]

- 2. Buy 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 [smolecule.com]

- 3. chemscene.com [chemscene.com]

- 4. 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | C6HCl2FN2 | CID 2733849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Dichloro-5-fluoronicotinonitrile | CAS 82671-02-1 | Chemical-Suppliers [chemical-suppliers.eu]

The Synthetic Heart of a Broad-Spectrum Antibiotic: A Technical Guide to 2,6-Dichloro-5-fluoronicotinonitrile's Role and the Mechanism of its End-Product

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the pivotal role of 2,6-dichloro-5-fluoronicotinonitrile as a sophisticated chemical intermediate, with a primary focus on its application in the synthesis of the potent fluoroquinolone antibiotic, Gemifloxacin. While direct bioactivity of 2,6-dichloro-5-fluoronicotinonitrile is not extensively documented, its profound importance lies in its molecular architecture, which is fundamental to the therapeutic action of the final drug product. This document will, therefore, elucidate the synthetic utility of this compound and the subsequent mechanism of action of Gemifloxacin, providing a comprehensive understanding of its contribution to antibacterial therapy.

Introduction to 2,6-Dichloro-5-fluoronicotinonitrile: A Strategic Building Block

2,6-Dichloro-5-fluoronicotinonitrile, with the chemical formula C₆HCl₂FN₂, is a halogenated pyridine derivative that serves as a crucial starting material in multi-step organic synthesis.[1] Its significance in the pharmaceutical and agrochemical industries stems from the strategic placement of its functional groups—two chlorine atoms, a fluorine atom, and a nitrile group—on the pyridine ring. This arrangement offers a versatile platform for medicinal chemists to construct complex molecular frameworks with desired pharmacological properties.[2]

| Property | Value | Source |

| CAS Number | 82671-02-1 | |

| Molecular Weight | 190.99 g/mol | |

| Melting Point | 89-91 °C | |

| Form | Solid |

The reactivity of the chloro and fluoro substituents allows for selective displacement reactions, enabling the introduction of various functionalities that can modulate the biological activity, pharmacokinetic profile, and toxicity of the target molecule.

The Synthetic Keystone: Role in the Genesis of Gemifloxacin

The most prominent application of 2,6-dichloro-5-fluoronicotinonitrile is as a key precursor in the synthesis of Gemifloxacin, a broad-spectrum oral antibiotic.[3] The synthesis of the quinolone core of Gemifloxacin relies on the inherent reactivity of this intermediate. The following diagram illustrates a generalized synthetic pathway, highlighting the integration of the 2,6-dichloro-5-fluoronicotinonitrile scaffold.

Caption: Generalized synthetic pathway from 2,6-dichloro-5-fluoronicotinonitrile to Gemifloxacin.

This synthetic utility underscores the "mechanism of action" of 2,6-dichloro-5-fluoronicotinonitrile in a chemical context; its action is to serve as a foundational element upon which the pharmacologically active molecule is built.

Unraveling the Therapeutic Effect: The Mechanism of Action of Gemifloxacin

Once synthesized, Gemifloxacin exerts its potent antibacterial effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.

Inhibition of DNA Gyrase and Topoisomerase IV

Gemifloxacin's bactericidal action is a direct consequence of its ability to inhibit the activity of these two type II topoisomerases.[7][8]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process that is vital for the initiation of DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of newly replicated daughter chromosomes, allowing for their segregation into daughter cells.

By binding to and stabilizing the enzyme-DNA complexes, Gemifloxacin traps the enzymes in a state where they have cleaved the DNA but are unable to religate it.[6] This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.

The following diagram illustrates the signaling pathway of Gemifloxacin's action:

References

- 1. 2,6-Dichloro-5-fluoronicotinonitrile | CAS 82671-02-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Gemifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Gemifloxacin Mesylate? [synapse.patsnap.com]

- 7. Mechanism and Uses of Gemifloxacin_Chemicalbook [chemicalbook.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

The Synthesis of 2,6-Dichloro-5-fluoronicotinonitrile Derivatives: A Technical Guide for Medicinal Chemists and Process Development Scientists

Abstract

The 2,6-dichloro-5-fluoronicotinonitrile scaffold is a cornerstone in modern medicinal chemistry and agrochemical development, serving as a versatile precursor for a multitude of high-value compounds, including aza-analogous quinolone antibiotics. Its strategic placement of two reactive chlorine atoms, an activating cyano group, and a modulating fluorine atom provides a rich platform for complex molecular engineering. This in-depth technical guide provides a comprehensive overview of the synthesis of the core structure and its subsequent derivatization. We will delve into the mechanistic underpinnings of key transformations, present detailed, field-proven protocols, offer comparative data for reaction optimization, and provide insights into troubleshooting common synthetic challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Introduction: The Strategic Importance of the 2,6-Dichloro-5-fluoronicotinonitrile Core

The pyridine ring is a privileged heterocycle in drug discovery, and its functionalization is a key strategy for modulating pharmacological activity, improving pharmacokinetic profiles, and reducing toxicity. The 2,6-dichloro-5-fluoronicotinonitrile molecule is particularly valuable due to its distinct electronic and steric properties. The two chlorine atoms at the C2 and C6 positions serve as excellent leaving groups for both nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the cyano group at C3 and the pyridine nitrogen atom activates the ring, facilitating these transformations. Furthermore, the fluorine atom at C5 offers a means to fine-tune the electronic properties and can enhance metabolic stability and binding affinity of the final derivatives.

This guide is structured to provide a logical progression from the synthesis of the core scaffold to its diverse functionalization, empowering chemists to make informed decisions in their synthetic endeavors.

Synthesis of the Core Scaffold: 2,6-Dichloro-5-fluoronicotinonitrile

The most common and economically viable routes to 2,6-dichloro-5-fluoronicotinonitrile and its corresponding nicotinic acid derivative originate from 2,6-dihydroxypyridine precursors. The critical transformation is the conversion of the hydroxyl groups to chlorides, typically achieved with phosphorus-based reagents.

Chlorination of 2,6-Dihydroxy-5-fluoronicotinonitrile Precursors

The conversion of a 2,6-dihydroxypyridine to a 2,6-dichloropyridine is a robust and widely used transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice, often used in conjunction with phosphorus pentachloride (PCl₅) or a catalyst.

Causality Behind Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): POCl₃ serves as both the chlorinating agent and often as the solvent. Its primary role is to convert the pyridone tautomer of the dihydroxypyridine into a phosphate ester, which is a much better leaving group than a hydroxyl group.

-

Phosphorus Pentachloride (PCl₅) or Catalytic Amine: PCl₅ can be used as an additive to enhance the chlorinating power of POCl₃. Alternatively, a basic catalyst, such as an organic amine (e.g., triethylamine), can be used to facilitate the reaction.

-

Temperature: These reactions typically require elevated temperatures (reflux) to drive the reaction to completion.

Mechanistic Insight: The Role of POCl₃

The reaction proceeds through the formation of a dichlorophosphate ester intermediate. The lone pair on the pyridine nitrogen attacks the phosphorus atom of POCl₃, initiating the substitution cascade. The resulting intermediate is then attacked by chloride ions to yield the desired 2,6-dichloropyridine.

Caption: Proposed mechanism for POCl₃-mediated chlorination.

Detailed Experimental Protocol: Synthesis of 2,6-Dichloro-5-fluoronicotinic acid

This protocol describes an improved process starting from methyl 2,6-dihydroxy-5-fluoronicotinate, which is then converted to the acid chloride and subsequently hydrolyzed.[1][2]

Step 1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate

-

To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, add sodium methoxide (26 g).

-

After stirring for 3.5 hours at 20°C, add a solution of methyl malonamate (40 g) in methanol (350 mL) and heat the mixture at reflux for 0.5 hours.

-

To the hot mixture, add a solution of 37% hydrochloric acid (48 mL) in water (352 mL).

-

Heat the reaction mixture at reflux for 10 minutes.

-

After standing at 0°C for 18 hours, filter the mixture.

-

Wash the collected solid with water (3 x 400 mL) and vacuum dry to yield methyl 2,6-dihydroxy-5-fluoronicotinate.

Step 2: Synthesis of 2,6-Dichloro-5-fluoronicotinoyl chloride

-

Charge a sealed tube with methyl 2,6-dihydroxy-5-fluoronicotinate (5 g), phosphorus oxychloride (50 mL), and lithium chloride (2.5 g).

-

Heat the sealed tube in an oil bath at 152-158°C for 25 hours.

-

After cooling, add methylene chloride (50 mL) to the tube.

-

Combine the reaction mixtures if multiple tubes are used, filter, and concentrate the filtrate at 50°C and 30 mm Hg.

-

Subject the concentrate to short-path vacuum distillation to a pot temperature of 160°C to yield 2,6-dichloro-5-fluoronicotinoyl chloride.

Step 3: Synthesis of 2,6-Dichloro-5-fluoronicotinic acid

-

Slurry the 2,6-dichloro-5-fluoronicotinoyl chloride (9.84 g) with 60 mL of water at 50-60°C.

-

Slowly add 50% aqueous sodium hydroxide to achieve a homogeneous solution of pH 10.

-

Extract the cooled solution twice with methylene chloride and then evacuate to remove residual methylene chloride.

-

Cool the solution in an ice bath and add 37% hydrochloric acid to a pH of 1-2.

-

Collect the precipitated solid, wash with water, and vacuum dry to yield 2,6-dichloro-5-fluoronicotinic acid.[1][2]

Derivatization Strategies: Unleashing the Potential of the Core Scaffold

The two chlorine atoms on the 2,6-dichloro-5-fluoronicotinonitrile core are amenable to a wide range of transformations, allowing for the introduction of diverse functionalities. The primary strategies for derivatization are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the cyano and fluoro substituents, makes it highly susceptible to nucleophilic attack. The chlorine atoms at the ortho (C2) and para (C6) positions relative to the activating nitrogen atom are prime sites for SNAr.

Mechanistic Principles:

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4] The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5] The negative charge is delocalized onto the electron-withdrawing groups, stabilizing the intermediate. In the second step, the leaving group (chloride) is expelled, restoring the aromaticity of the ring.

Caption: The Addition-Elimination mechanism of SNAr.

Protocol for Mono-amination:

-

Dissolve 2,6-dichloro-5-fluoronicotinonitrile in a suitable solvent (e.g., THF, DMF).

-

Add the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., K₂CO₃, Et₃N).

-

Heat the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 1: Representative SNAr Reactions with Amines

| Nucleophile | Product | Typical Yield (%) |

| Ammonia | 2-Amino-6-chloro-5-fluoronicotinonitrile | 70-85 |

| Piperidine | 2-Chloro-5-fluoro-6-(piperidin-1-yl)nicotinonitrile | 85-95 |

| Aniline | 2-Anilino-6-chloro-5-fluoronicotinonitrile | 75-90 |

| Morpholine | 2-Chloro-5-fluoro-6-morpholinonicotinonitrile | 90-98 |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation. The chloro-substituents on the pyridine ring are excellent partners for these transformations, although they are generally less reactive than their bromo or iodo counterparts, often requiring more active catalyst systems.[6]

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.

Key Considerations:

-

Catalyst System: A palladium(0) source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand are typically required. For less reactive aryl chlorides, bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos are often necessary to promote the rate-limiting oxidative addition step.[6]

-

Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step.

-

Solvent: Aprotic polar solvents like dioxane, THF, or toluene, often with water as a co-solvent, are commonly used.

General Protocol for Suzuki-Miyaura Coupling:

-

In an oven-dried flask under an inert atmosphere (e.g., Argon), combine 2,6-dichloro-5-fluoronicotinonitrile, the boronic acid (1.1-1.5 equivalents), the palladium precatalyst (1-5 mol%), and the ligand (2-10 mol%).

-

Add the base (2-3 equivalents) and the degassed solvent.

-

Heat the reaction mixture to the required temperature (typically 80-120°C) and stir until the reaction is complete.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid | Ligand | Base | Solvent | Yield (%) |

| Phenylboronic acid | SPhos | K₃PO₄ | Dioxane/H₂O | 85-95 |

| 4-Methoxyphenylboronic acid | XPhos | K₂CO₃ | Toluene/H₂O | 80-92 |

| 3-Thienylboronic acid | RuPhos | Cs₂CO₃ | Dioxane | 75-88 |

| Methylboronic acid | cataCXium A | K₃PO₄ | Toluene/H₂O | 60-75 |

The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl halide, providing access to valuable alkynylpyridine derivatives.

Key Considerations:

-

Catalyst System: This reaction typically employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[7]

-

Base: An amine base, such as triethylamine or diisopropylethylamine, is used, which also often serves as the solvent.

-

Conditions: While the reactivity trend generally favors iodides and bromides, dichloropyridines can undergo Sonogashira coupling, often requiring more forcing conditions.[6]

General Protocol for Sonogashira Coupling:

-

To a solution of 2,6-dichloro-5-fluoronicotinonitrile in a suitable solvent (e.g., THF or Et₃N), add the terminal alkyne (1.1-2.2 equivalents).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), the copper(I) co-catalyst (e.g., CuI), and the amine base (if not used as the solvent).

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC.

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Purify the residue by column chromatography.[7]

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling amines with aryl halides. It offers a broader substrate scope compared to traditional SNAr reactions.

Key Considerations:

-

Catalyst System: Similar to the Suzuki coupling, a palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, Josiphos) are crucial for the amination of less reactive aryl chlorides.

-

Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common and effective.[7]

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst, so maintaining an inert atmosphere is critical.

Troubleshooting Common Issues:

-

Hydrodehalogenation: A common side reaction is the replacement of the chlorine atom with a hydrogen atom. This can be suppressed by using bulky, electron-rich ligands that accelerate the desired reductive elimination and by ensuring the use of an anhydrous, high-purity base.[7]

-

Low Conversion: For the less reactive chloropyridines, increasing the catalyst loading (up to 5 mol%) and using elevated temperatures (80-110°C) may be necessary.[7]

Safety and Handling

2,6-Dichloro-5-fluoronicotinonitrile and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

2,6-Dichloro-5-fluoronicotinonitrile (CAS 82671-02-1): Irritating to eyes, respiratory system, and skin. Wear suitable protective clothing, gloves, and eye/face protection.[8]

-

2,6-Dichloro-5-fluoronicotinamide (CAS 113237-20-0): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10]

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care, using appropriate personal protective equipment.

Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal of all chemicals used.

Conclusion

The 2,6-dichloro-5-fluoronicotinonitrile scaffold represents a highly versatile and synthetically valuable building block for the creation of complex molecular architectures. A thorough understanding of the principles governing its synthesis and derivatization is paramount for its effective utilization in drug discovery and development. The choice between nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions allows for a tailored approach to introduce a wide array of functional groups. By carefully selecting reaction conditions, catalyst systems, and ligands, researchers can navigate the synthetic challenges and unlock the full potential of this important intermediate. This guide provides a solid foundation of proven protocols and mechanistic insights to facilitate innovation in this exciting area of chemistry.

References

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarship.claremont.edu [scholarship.claremont.edu]

- 3. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 1820711-14-5|2-Amino-6-chloro-5-fluoronicotinonitrile|BLD Pharm [bldpharm.com]

- 8. research.rug.nl [research.rug.nl]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2,6-Dichloro-5-fluoronicotinonitrile

An In-depth Technical Guide to 2,6-Dichloro-5-fluoronicotinonitrile: Properties, Synthesis, and Applications

Foreword

As a Senior Application Scientist, my focus extends beyond the mere cataloging of chemical properties. It lies in understanding the why and how—the causality that governs a molecule's behavior and dictates its utility. 2,6-Dichloro-5-fluoronicotinonitrile is not just a catalog chemical; it is a highly functionalized pyridine scaffold, a versatile building block whose strategic arrangement of electron-withdrawing groups presents unique opportunities in synthetic and medicinal chemistry. This guide is structured to provide not just the data, but the field-proven insights necessary for researchers, scientists, and drug development professionals to effectively harness its potential. We will delve into its core characteristics, validated protocols for its use, and the strategic considerations that underpin its application.

Core Physicochemical & Structural Characteristics

2,6-Dichloro-5-fluoronicotinonitrile is a crystalline solid at room temperature. Its core structure is a pyridine ring, heavily substituted with electronegative atoms. This substitution pattern is critical as it profoundly influences the molecule's reactivity and electronic properties. The cyano and fluoro groups, along with the chlorine atoms, act as strong electron-withdrawing groups, rendering the pyridine ring electron-deficient.

A summary of its key physical and identifying properties is presented below for quick reference.

Table 1: Physicochemical Properties of 2,6-Dichloro-5-fluoronicotinonitrile

| Property | Value | Source(s) |

| IUPAC Name | 2,6-dichloro-5-fluoropyridine-3-carbonitrile | N/A |

| CAS Number | 3511-84-2 | |

| Molecular Formula | C₆HCl₂FN₂ | |

| Molecular Weight | 190.99 g/mol | |

| Appearance | White to off-white crystalline powder or solid | |

| Melting Point | 103 - 107 °C | |

| Purity | Typically ≥97% | |

| Boiling Point | ~280.9 °C at 760 mmHg (Predicted) | |

| Density | ~1.65 g/cm³ (Predicted) |

Reactivity Profile: A Tale of Two Chlorines

The primary utility of this molecule lies in its capacity for nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, exacerbated by the cyano and fluoro groups, activates the C-Cl bonds toward nucleophilic attack.

A crucial point of expertise is recognizing that the two chlorine atoms are not electronically equivalent. The chlorine at the C6 position is generally considered more labile and susceptible to substitution than the chlorine at the C2 position. This regioselectivity is influenced by the combined electronic effects of the adjacent substituents. This differential reactivity is a powerful tool for sequential, site-selective modifications, allowing for the stepwise construction of complex molecular architectures.

Synthesis and Purification: A Validated Workflow

While multiple synthetic routes may exist, a common pathway involves the transformation of precursor pyridine derivatives. The following represents a generalized, self-validating workflow for obtaining and purifying high-quality 2,6-Dichloro-5-fluoronicotinonitrile, suitable for demanding applications like drug discovery.

General Synthetic Workflow

The synthesis often involves multi-step processes that require careful control of reaction conditions to achieve the desired substitution pattern and avoid unwanted side products. A typical conceptual workflow is outlined below.

Caption: Conceptual workflow for synthesis and purification.

Step-by-Step Purification Protocol: Recrystallization

Causality: Recrystallization is chosen for its efficiency in removing minor impurities from a solid product. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

-

Solvent Selection: Screen for a suitable solvent or solvent pair. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. (e.g., an ethanol/water or isopropanol/hexane system).

-

Dissolution: Place the crude 2,6-Dichloro-5-fluoronicotinonitrile in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., isopropanol) required to fully dissolve the solid.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize product precipitation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of the cold secondary solvent (e.g., hexane) to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a fine, white to off-white powder.

Analytical Characterization: The Trustworthiness Pillar

Confirming the identity and purity of the final compound is non-negotiable. Each analytical technique provides a piece of the puzzle, and together they form a self-validating system.

Purity Assessment Workflow

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic compounds in a drug development setting.

Caption: Standard HPLC workflow for purity verification.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic singlet for the lone aromatic proton. ¹³C NMR, ¹⁹F NMR, and ¹⁵N NMR would provide further confirmation of the carbon, fluorine, and nitrogen environments, respectively, confirming the substitution pattern.

-

Mass Spectrometry (MS): Will confirm the molecular weight (190.99 g/mol ) and provide a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Applications in Medicinal Chemistry

2,6-Dichloro-5-fluoronicotinonitrile is a valuable intermediate in the synthesis of kinase inhibitors and other pharmacologically active agents. Its utility stems from the ability to sequentially displace the two chloro groups with different nucleophiles (e.g., amines, thiols), allowing for the rapid generation of diverse chemical libraries for screening. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for molecular elaboration.

Safety and Handling

As with any halogenated aromatic compound, appropriate personal protective equipment (PPE) is mandatory.

-

Engineering Controls: Use in a well-ventilated fume hood.

-

Personal Protective Equipment: Wear safety glasses, a lab coat, and nitrile gloves.

-

Toxicology: The compound is classified as an irritant. Avoid contact with skin and eyes, and do not ingest or inhale. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

2,6-Dichloro-5-fluoronicotinonitrile starting material for synthesis

An In-depth Technical Guide to 2,6-Dichloro-5-fluoronicotinonitrile: A Core Starting Material for Synthesis

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloro-5-fluoronicotinonitrile, a pivotal starting material in the synthesis of complex organic molecules. We will delve into its fundamental physicochemical properties, explore the nuances of its chemical reactivity, and present detailed protocols for its application in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical sectors. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and authoritative grounding to support laboratory and industrial-scale applications.